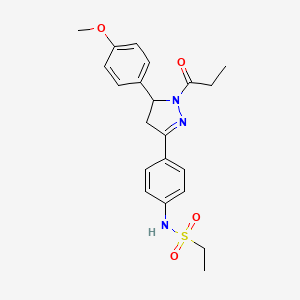
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a chlorophenyl group, a pyridazinyl ring, a thiophenylmethyl moiety, and a piperidine carboxamide backbone. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazinyl Intermediate: Starting with 4-chlorobenzaldehyde, it undergoes a condensation reaction with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.
Piperidine Carboxamide Formation: The pyridazinyl intermediate is then reacted with piperidine-4-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the piperidine carboxamide.
Thiophenylmethyl Substitution: Finally, the thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, typically using thiophen-2-ylmethanol and a suitable activating agent like SOCl₂ (thionyl chloride).
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
化学反応の分析
Types of Reactions: 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group on the pyridazinyl ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, H₂O₂ (hydrogen peroxide)
Reduction: H₂/Pd-C (hydrogen gas over palladium on carbon), NaBH₄ (sodium borohydride)
Substitution: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
科学的研究の応用
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is largely dependent on its interaction with specific molecular targets. For instance:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by occupying its active site or act as an agonist/antagonist at a receptor.
Pathways Involved: The compound might influence signaling pathways, such as those involved in inflammation or cell proliferation, by altering the activity of key proteins within these pathways.
類似化合物との比較
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(phenylmethyl)piperidine-4-carboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(methyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.
Uniqueness: 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivities compared to its analogs.
特性
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMNZVCKXJSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2637499.png)


![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2637505.png)
![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
![N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2637507.png)

![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)


![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
